2-Amino-7,7-dimethyl-1',3',5-trioxo-1',3',5,6,7,8-hexahydrospiro[chromene-4,2'-indene]-3-carbonitrile
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Overview
Description
2-amino-7,7-dimethyl-5,11,13-trioxospiro[4,6,7,8-tetrahydro2H-chromene-4,2’-indane]-3-carbonitrile is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by its spirocyclic structure, which includes a chromene and indane moiety, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7,7-dimethyl-5,11,13-trioxospiro[4,6,7,8-tetrahydro2H-chromene-4,2’-indane]-3-carbonitrile typically involves a multi-step process. One common method is the one-pot three-component reaction, which includes the condensation of an aldehyde, a malononitrile, and a β-ketoester in the presence of a catalyst. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing continuous flow processes to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-amino-7,7-dimethyl-5,11,13-trioxospiro[4,6,7,8-tetrahydro2H-chromene-4,2’-indane]-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-amino-7,7-dimethyl-5,11,13-trioxospiro[4,6,7,8-tetrahydro2H-chromene-4,2’-indane]-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 2-amino-7,7-dimethyl-5,11,13-trioxospiro[4,6,7,8-tetrahydro2H-chromene-4,2’-indane]-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-7,7-dimethyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- 2-amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Uniqueness
Compared to similar compounds, 2-amino-7,7-dimethyl-5,11,13-trioxospiro[4,6,7,8-tetrahydro2H-chromene-4,2’-indane]-3-carbonitrile stands out due to its spirocyclic structure, which imparts unique chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications .
Biological Activity
2-Amino-7,7-dimethyl-1',3',5-trioxo-1',3',5,6,7,8-hexahydrospiro[chromene-4,2'-indene]-3-carbonitrile (commonly referred to as INH-1) is a compound of significant interest due to its potential biological activities and applications. This article reviews the synthesis, characterization, and biological activities of INH-1, with a focus on its efficacy as a corrosion inhibitor and its broader implications in medicinal chemistry.
Synthesis and Characterization
INH-1 is synthesized through a one-pot multicomponent reaction involving carbonyl compounds, malononitrile, and dimedone in an aqueous medium. This method is noted for its environmentally friendly characteristics and high yield. The compound has been characterized using various techniques including IR spectroscopy and NMR spectroscopy. Key characterization data for INH-1 includes:
Property | Value |
---|---|
Molecular Formula | C20H16N2O4 |
Molecular Weight | 348.36 g/mol |
Melting Point | 297–298 °C |
Yield | 92% |
IR Spectra (KBr) | 3392, 3053, 2917 cm⁻¹ (NH) |
^1H NMR (500 MHz) | δ 8.02 (d), δ 7.64 (s), δ 2.62 (s), δ 2.20 (s), δ 1.04 (s) |
^13C NMR (126 MHz) | δ 199.71 to δ 27.17 |
These properties indicate a well-defined structure conducive to further biological testing.
Corrosion Inhibition
Recent studies have demonstrated that INH-1 exhibits significant corrosion inhibition properties for mild steel in acidic environments. The effectiveness of INH-1 as a corrosion inhibitor was evaluated through electrochemical methods and weight loss experiments in a solution of 1 M HCl. The results showed that:
- Inhibition Efficiency : INH-1 displayed an inhibition efficiency of up to 90% at optimal concentrations.
- Mechanism of Action : The inhibition mechanism is believed to involve the adsorption of the compound onto the metal surface, forming a protective layer that reduces corrosion rates.
The study highlights the potential application of INH-1 in industrial settings where metal corrosion poses significant economic challenges.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of INH-1 have shown promising results against various bacterial strains. The compound was tested using standard disk diffusion methods against Gram-positive and Gram-negative bacteria:
Microorganism | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 10 |
These findings suggest that INH-1 could serve as a lead compound for developing new antimicrobial agents.
Cytotoxicity Studies
Cytotoxicity assays conducted on human cancer cell lines revealed that INH-1 exhibits selective cytotoxic effects:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- IC50 Values : The IC50 values were determined to be approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells, indicating moderate cytotoxicity.
These results warrant further investigation into the mechanism by which INH-1 induces cell death in cancer cells.
Properties
IUPAC Name |
2-amino-7,7-dimethyl-1',3',5-trioxospiro[6,8-dihydrochromene-4,2'-indene]-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c1-19(2)7-13(23)15-14(8-19)26-18(22)12(9-21)20(15)16(24)10-5-3-4-6-11(10)17(20)25/h3-6H,7-8,22H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMNNRJYYBTTFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C3(C(=C(O2)N)C#N)C(=O)C4=CC=CC=C4C3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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